BENGHE Foundational & Exploratory

Check Availability & Pricing

BA.1 subvariant origin and evolution

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BA 1

Cat. No.: B15571927

An In-depth Technical Guide on the Origin and Evolution of the SARS-CoV-2 BA.1 Subvariant

Introduction

First identified in November 2021 in Botswana and South Africa, the Omicron variant (Pango
lineage B.1.1.529) of SARS-CoV-2 marked a significant shift in the pandemic's trajectory.[1] Its
initial and most prominent sublineage, BA.1, was designated a Variant of Concern (VOC) by
the World Health Organization (WHO) on November 26, 2021, due to an unprecedented
number of mutations in its spike protein.[1][2] This guide provides a comprehensive technical
overview of the origin, phylogenetic characteristics, genetic makeup, and functional
consequences of the BA.1 subvariant, intended for researchers, scientists, and professionals in
drug development.

Origin and Emergence

The emergence of the Omicron lineage, including BA.1, is characterized by a long branch on
the phylogenetic tree, suggesting a period of cryptic evolution not captured by routine genomic
surveillance.[3] This distinct evolutionary path separates it from previous VOCs such as Delta.
[4] Several hypotheses have been proposed to explain its origin:

« Evolution within an immunocompromised host: A prolonged, chronic infection in an individual
with a compromised immune system could provide an environment for the virus to
accumulate a large number of mutations without being cleared.[3][5][6]

e Cryptic community transmission: The variant may have circulated and evolved undetected in
a population with limited genomic sequencing and surveillance.[3][5]
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» Zoonotic spillback: The virus could have been transmitted from humans to an animal host,
evolved within that host, and then spilled back into the human population.[3][5]

Retrospective analysis has shown that BA.1 was present in Europe even before its official
discovery in South Africa, indicating its rapid and widespread dissemination.[3]

Phylogenetic Evolution

A striking feature of Omicron's emergence was the near-simultaneous discovery of three
distinct sublineages: BA.1, BA.2, and BA.3.[3] While they share a common ancestor, these
sublineages are genetically as different from one another as earlier VOCs (e.g., Alpha, Delta)
were from each other.[3] BA.1 and BA.2 share 32 common mutations but differ by 28 unique
mutations.[1] This suggests a divergent evolutionary history from a common Omicron
progenitor. Phylogenetic analysis confirms that the Omicron lineage did not evolve from the
Delta variant but represents a separate and distinct evolutionary branch of SARS-CoV-2.[4]
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Phylogenetic tree showing the distinct evolution of Omicron BA.1.

Genetic Profile of BA.1

Compared to the original Wuhan-Hu-1 strain, the BA.1 lineage possesses a heavily mutated
genome, with a significant concentration of changes in the spike (S) protein, which is the
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primary target for neutralizing antibodies.[1][3]

Spike Protein Mutations

The BA.1 spike protein contains approximately 35-39 mutations, including substitutions,

deletions, and an insertion.[3][7][8] Fifteen of these mutations are located within the critical

Receptor-Binding Domain (RBD).[3] These mutations collectively alter the protein's structure

and function, impacting transmissibility and immune evasion.

Domain

Mutations in BA.1

Potential Functional Impact

N-Terminal Domain (NTD)

A67V, A69-70, T95I, G142D,
A143-145, N211l, A212,
ins214EPE

Evasion of NTD-directed
neutralizing antibodies; Altered

protein conformation.

Receptor-Binding Domain
(RBD)

G339D, S371L, S373P, S375F,
K417N, N440K, G446S,
S477N, T478K, E484A,
Q493R, G496S, Q498R,
N501Y, Y505H

Increased ACE2 binding
affinity; Significant immune
evasion from RBD-targeted
antibodies; Resistance to
monoclonal antibody
therapies.[7][8]

Furin Cleavage Site & Vicinity

T547K, D614G, H655Y,
N679K, P681H

Altered S1/S2 cleavage
efficiency; Potential shift in cell
entry pathway preference;

Enhanced cell-to-cell fusion.

S2 Subunit

N764K, D796Y, N856K,
Q954H, N969K, L981F

May affect membrane fusion
and structural stability of the

post-fusion spike protein.

Table 1. Summary of Key Spike Protein Mutations in the SARS-CoV-2 BA.1 Subvariant.

Non-Spike Mutations

Mutations are also present throughout other regions of the BA.1 genome. These changes can

influence viral replication, assembly, and the host's innate immune response.
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Gene Mutations in BA.1 Potential Functional Impact

Alterations in viral replication

(Multiple, including nsp6: and transcription machinery;
ORF1lab . :
A105-107) Potential modulation of host
innate immunity.
Role in viral assembly and
Envelope (E) Tl
release.
Affects virion assembly and
Membrane (M) D3G, Q19E, A63T

morphology.

Impacts RNA packaging, viral
Nucleocapsid (N) P13L, A31-33, R203K, G204R assembly, and antagonism of

host immune response.

Table 2: Summary of Key Non-Spike Mutations in the SARS-CoV-2 BA.1 Subvariant.

Structural and Functional Consequences

The extensive mutations in BA.1 lead to significant changes in its biological properties.

o Enhanced ACE2 Binding and Transmissibility: Despite some mutations like K417N
potentially reducing binding, the combination of RBD mutations, particularly Q493R, Q498R,
and N501Y, results in a higher overall binding affinity to the human ACE2 receptor.[7][8] This
enhanced binding is a primary contributor to the high transmissibility of BA.1.[8]
Computational analyses show that these mutations increase the positive electrostatic
potential on the RBD surface, strengthening its interaction with the negatively charged ACE2.

[7181°]

e Profound Immune Evasion: The large number of mutations in the NTD and RBD allows BA.1
to effectively evade neutralizing antibodies generated by previous infection or vaccination.[3]
[5] Studies have shown that the risk of reinfection with BA.1 is over five times greater than
with the Delta variant.[3] Furthermore, most therapeutic monoclonal antibodies that were
effective against previous variants are rendered ineffective against BA.1.[5]
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» Altered Pathogenicity and Cell Entry: BA.1 exhibits a shift in its cell entry mechanism. It
shows reduced dependence on the cell surface protease TMPRSS2 and a greater reliance
on the endosomal cathepsin pathway. This change is linked to mutations near the S1/S2
furin cleavage site, such as P681H, which result in less efficient cleavage.[10] This altered
tropism leads to more efficient replication in the upper respiratory tract (bronchus) and less
efficient replication in lung tissue compared to Delta.[3] This biological characteristic is
hypothesized to be a reason for the generally observed lower severity of disease and
reduced hospital admissions associated with BA.1 infections compared to Delta.[3][5]

Experimental Protocols and Methodologies

The characterization of the BA.1 subvariant relies on a combination of genomic, structural, and
functional assays.

Viral Genome Sequencing and Phylogenetic Analysis

This protocol outlines the standard workflow for identifying and analyzing the genetic makeup
of viral samples.

o Sample Collection & RNA Extraction: Nasopharyngeal swabs are collected from patients.
Viral RNA is then extracted using commercial kits.

e Sequencing: The extracted RNA undergoes reverse transcription to cDNA. Next-generation
sequencing (NGS) libraries are prepared and sequenced on platforms like the lllumina
NovaSeq 6000.[11]

» Bioinformatic Analysis: Raw sequencing reads are assembled into a complete viral genome.
This genome is then compared to a reference sequence (e.g., Wuhan-Hu-1, NC_045512.2)
to identify mutations.[11][12]

» Phylogenetic Reconstruction: The resulting sequences are analyzed using tools like
Nextclade and MEGA to determine their evolutionary relationship to other variants and to
assign them to a Pango lineage.[11]
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Workflow for SARS-CoV-2 genomic sequencing and analysis.
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Structural Modeling and Analysis

Computational methods are essential for visualizing the impact of mutations on protein
structure and interactions.

o Structure Retrieval: A high-resolution reference structure of the spike protein, such as a cryo-
EM structure of the BA.1 spike in complex with ACE2 (e.g., PDB ID: 7T9L), is obtained from
the Protein Data Bank (PDB).[7]

» Homology Modeling: For related subvariants where an experimental structure is not
available, homology modeling servers like SWISS-MODEL can be used to generate a
predicted structure based on a known template (e.g., the BA.1 structure).[7]

o Structural Analysis: Software like PyMOL is used to visualize mutations and analyze their
impact on protein conformation and intermolecular interactions (e.g., formation of new salt
bridges or hydrogen bonds).[7]

» Binding Affinity Calculation: The effect of mutations on the binding affinity between the spike
RBD and ACE2 can be computationally estimated using methods like Molecular
Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), which calculates binding free
energy.[13]
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Computational workflow for structural and binding analysis.

Conclusion

The SARS-CoV-2 Omicron BA.1 subvariant represents a significant evolutionary leap in the
virus's history. Its emergence was defined by a constellation of mutations that conferred a dual
advantage: markedly increased transmissibility, driven by enhanced ACE2 receptor binding,
and substantial evasion of antibody-mediated immunity. While these traits allowed it to rapidly
outcompete the Delta variant and become globally dominant, its altered cell entry pathway was
associated with a less severe clinical profile. The study of BA.1 has provided critical insights
into the mechanisms of viral evolution, immune escape, and pathogenicity, underscoring the
absolute necessity of robust global genomic surveillance to proactively identify and
characterize future variants of concern.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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